3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Medicinal Chemistry Chemical Biology Compound Library Procurement

Select the definitive para-bromo representative for halogen-position SAR studies. Its conformationally constrained azetidine ring (Fsp³ ≈0.36) and 4‑bromophenylacetyl substituent enable systematic exploration of bromine-enhanced PTP1B inhibition (2‑ to 5‑fold over 4‑Cl analogs) and restricted PPARγ conformational sampling. Directly compare with the ortho‑bromo isomer (CAS 2034492‑81‑2) to isolate bromine positional effects. Ideal for screening libraries requiring balanced MW (~369 Da) and 3D character.

Molecular Formula C14H13BrN2O3S
Molecular Weight 369.23
CAS No. 2034425-07-3
Cat. No. B2578453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS2034425-07-3
Molecular FormulaC14H13BrN2O3S
Molecular Weight369.23
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C(=O)CSC3=O
InChIInChI=1S/C14H13BrN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2
InChIKeyHAQFCKVMBJARKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034425-07-3): Core Scaffold & Physicochemical Identity


3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034425-07-3) is a synthetic heterocyclic compound built on a thiazolidine-2,4-dione (TZD) core linked via an azetidine spacer to a 4‑bromophenylacetyl group [1]. With a molecular formula of C₁₄H₁₃BrN₂O₃S and a molecular weight of 369.23 g·mol⁻¹ [1], the molecule belongs to the TZD family – a privileged scaffold historically exploited for PPARγ modulation and, more recently, for inhibition of enzymes such as PTP1B and aldose reductase [2]. The presence of the para‑bromophenyl substituent and the conformationally constrained azetidine ring are structural features that differentiate it from earlier‑generation TZDs and from closely related ortho‑ or meta‑halogenated analogs, potentially altering both target affinity and physicochemical profile.

Why 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione Cannot Be Replaced by a Generic TZD or a Close Analog


Within the azetidine‑TZD series, even minor positional isomerism (e.g., 4‑bromo vs. 2‑bromo) or linker-length variation (acetyl vs. propanoyl) can produce large differences in target engagement [1]. The para‑bromophenylacetyl substituent of CAS 2034425-07-3 presents a specific steric and electronic environment that influences hydrogen‑bonding and halogen‑bonding interactions in the target binding pocket [1][2]. Simply substituting a generic TZD such as pioglitazone or an ortho‑bromo isomer (CAS 2034492-81-2) risks losing the desired selectivity or potency in assays where the 4‑bromophenylacetyl geometry is a critical pharmacophoric element. The following evidence items quantify where possible the structural and physicochemical differences that make this specific compound a non‑interchangeable research tool.

Quantitative Differentiation Evidence for 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione vs. Closest Analogs


Positional Isomer Purity: 4‑Bromo Target Compound vs. 2‑Bromo Analog (CAS 2034492-81-2)

Commercially, the target compound (4‑bromo isomer) is supplied at ≥90% purity, whereas the 2‑bromo positional isomer (CAS 2034492-81-2) is routinely offered at 98% purity [1]. Although the 2‑bromo isomer achieves higher absolute purity, the 4‑bromo isomer's specification may be adequate for primary screening campaigns where positional identity (para vs. ortho) is the critical variable. Researchers who require the para‑substituted scaffold must accept a trade‑off in purity relative to the ortho analog, or perform in‑house purification.

Medicinal Chemistry Chemical Biology Compound Library Procurement

Molecular Descriptor Shift: 4‑Bromo vs. 2‑Bromo Isomer and vs. Core Scaffold

The target molecule (C₁₄H₁₃BrN₂O₃S, MW 369.23) differs from the 2‑bromo analog (C₁₅H₁₅BrN₂O₃S, MW 383.26) by one methylene unit and the bromine position [1]. The azetidine‑free core scaffold (C₆H₈N₂O₂S, MW 172.20) is substantially smaller . The combination of para‑bromine and the acetyl linker yields a calculated logP shift of approximately +0.5 to +0.8 relative to the unsubstituted core (class‑level inference from TZD QSAR models [2]), although direct measured logP data are not publicly available.

Computational Chemistry ADME Prediction Library Design

Azetidine-Linker Conformational Rigidity vs. Flexible-Chain TZDs (e.g., Pioglitazone)

The azetidine ring in CAS 2034425-07-3 imposes a defined exit vector angle (~109° bite angle) that restricts the spatial orientation of the 4‑bromophenylacetyl group [1]. In contrast, pioglitazone incorporates a flexible ethoxy‑ethyl linker that permits greater rotational freedom [2]. While direct co‑crystal structures are lacking, TZD‑azetidine hybrids have been designed to improve subtype selectivity for PPARγ partial agonism or PTP1B inhibition by reducing conformational entropy upon binding [2][3].

Structural Biology Selectivity Scaffold Design

Bromine-Specific Halogen Bonding Potential: 4‑Br vs. 4‑Cl or 4‑F Analogs

The 4‑bromophenyl group of the target compound can engage in halogen‑bonding (XB) interactions with backbone carbonyls or π‑systems in protein binding sites [1]. Bromine's polarizability (α = 3.05 ų) is significantly higher than chlorine (α = 2.18 ų) or fluorine (α = 0.56 ų), enabling stronger and more directional XB contacts [2]. In TZD‑based PTP1B inhibitors, bromine substitution at the para position has been associated with a 2‑ to 5‑fold improvement in IC₅₀ compared to the 4‑chloro analog in isolated enzyme assays [3].

Halogen Bonding Lead Optimization Fragment-Based Design

Optimal Use Cases for 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione Based on Proven Differentiation


SAR Studies Investigating Bromine Positional Effects

When a medicinal chemistry program requires systematic exploration of halogen position (ortho, meta, para) on a TZD‑azetidine scaffold, CAS 2034425-07-3 is the definitive para‑bromo representative. Its ≥90% purity (as documented by Life Chemicals [1]) is fit for primary screening, and its identity can be confirmed by the provided InChI Key (HAQFCKVMBJARKE‑UHFFFAOYSA‑N [1]). Researchers should pair this compound with the 2‑bromo isomer (CAS 2034492-81-2, 98% purity [2]) to isolate the contribution of bromine position to biological activity.

PTP1B or Aldose Reductase Inhibitor Lead Generation

The 4‑bromophenyl‑TZD‑azetidine hybrid is structurally pre‑organized for halogen‑bonding interactions that have been shown to enhance PTP1B inhibition by 2‑ to 5‑fold over 4‑chloro analogs in published TZD series [3]. Procurement of this compound enables direct testing of the bromine‑enhancement hypothesis in enzyme inhibition assays, with the rigid azetidine linker potentially contributing to selectivity against closely related phosphatases.

Compound Library Enrichment for Diversity‑Oriented Synthesis

With a balanced molecular weight (369 Da) and moderate predicted lipophilicity, the compound occupies a region of chemical space that is under‑represented in classic TZD libraries dominated by flexible‑linker analogs. Its azetidine ring introduces a high fraction of sp³‑hybridized carbons (Fsp³ ≈ 0.36), aligning with current library design principles that favor three‑dimensionality over flat aromatic systems [1][4]. Procurement of CAS 2034425-07-3 thus enriches screening decks with a conformationally constrained, halogen‑bond‑competent scaffold.

Head-to-Head Profiling Against Pioglitazone or Rosiglitazone

For laboratories studying PPARγ partial agonism or seeking to decouple metabolic efficacy from adipogenic side effects, this compound serves as a rigidified comparator to flexible TZDs like pioglitazone. The ~3‑fold reduction in rotatable bonds (4 vs. 7 [2]) may translate into a more restricted conformational ensemble upon receptor binding, a property that can be experimentally interrogated via hydrogen‑deuterium exchange mass spectrometry or X‑ray crystallography.

Quote Request

Request a Quote for 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.